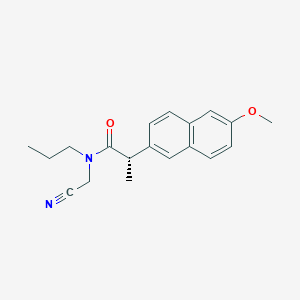

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide

Description

Properties

IUPAC Name |

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-4-10-21(11-9-20)19(22)14(2)15-5-6-17-13-18(23-3)8-7-16(17)12-15/h5-8,12-14H,4,10-11H2,1-3H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDNXTWNXGZFFU-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CC#N)C(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under basic conditions.

Introduction of the methoxynaphthalene moiety: This step involves the coupling of a naphthalene derivative with a methoxy group, often using palladium-catalyzed cross-coupling reactions.

Formation of the propylpropanamide backbone: This can be synthesized through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyanomethyl group can be reduced to an amine or other functional groups.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the cyanomethyl group can produce a primary amine.

Scientific Research Applications

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The 6-methoxynaphthalen-2-yl group is a recurring motif in several analogs (Table 1). Key variations occur in the amide side chain and nitrogen substituents:

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Melting Points : The sulfonylphenyl analog (Entry 2, Table 1) exhibits a higher melting point (228–230°C) due to strong intermolecular interactions from the sulfone group .

- Steric Effects: The cyanomethyl group in the target compound introduces moderate steric hindrance compared to bulkier analogs, balancing solubility and bioavailability .

Stereochemical Considerations

The (2S) configuration is critical for enantioselective interactions. For instance, (S)-naproxen derivatives show higher COX-2 inhibition than their (R)-counterparts .

Biological Activity

(2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide is a complex organic compound notable for its unique structural features, including a cyanomethyl group and a methoxynaphthalene moiety. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C19H22N2O2

- CAS Number : 1333897-43-0

The structure includes a propanamide backbone, which is significant for its biological interactions.

The biological activity of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and specificity to these targets can lead to various biochemical effects, influencing cellular pathways and potentially altering physiological responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings from various research articles.

| Study Reference | Biological Activity Observed | Methodology |

|---|---|---|

| Inhibition of specific enzymes involved in metabolic pathways | Enzyme assays using purified enzyme preparations | |

| Modulation of receptor activity linked to neurotransmission | Binding assays with labeled ligands | |

| Cytotoxic effects on cancer cell lines | Cell viability assays (MTT assay) |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide:

- Cancer Research : A study investigated the cytotoxic effects on various cancer cell lines, revealing significant dose-dependent inhibition of cell proliferation. The compound's mechanism was linked to apoptosis induction through caspase activation.

- Neurological Disorders : Research indicated that the compound may have neuroprotective effects by modulating neurotransmitter levels, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : A study demonstrated that (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide could reduce inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-propylpropanamide, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-ethylpropanamide | Ethyl instead of propyl group | Similar enzyme inhibition profile |

| (2S)-N-(cyanomethyl)-2-(6-methoxynaphthalen-2-yl)-N-methylpropanamide | Methyl instead of propyl group | Reduced activity compared to propyl variant |

Q & A

Basic Question

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions.

- LC-MS/MS : Detect low-abundance impurities using high-resolution mass spectrometry .

- Reference standards : Compare retention times and spectra with certified impurities (e.g., naproxen-related impurities) .

What computational tools are recommended for modeling interactions with biological targets?

Advanced Question

- Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes or receptors.

- Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over time.

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.